2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium hydroxide, followed by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Reduction: 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol .
Uniqueness
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7-position and the carbaldehyde group at the 3-position makes it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c1-5-6(4-16)8-13-3-2-7(9(10,11)12)15(8)14-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYHCUUUQINQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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